REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:19])=[C:3]1[O:8][C:7](=[C:9]([Cl:11])[Cl:10])[C:6]2[CH:12]=[C:13]([C:16]([NH2:18])=O)[CH:14]=[CH:15][C:5]=2[O:4]1.S(Cl)(Cl)=O>CN(C)C=O>[C:16]([C:13]1[CH:14]=[CH:15][C:5]2[O:4][C:3](=[C:2]([Cl:19])[Cl:1])[O:8][C:7](=[C:9]([Cl:11])[Cl:10])[C:6]=2[CH:12]=1)#[N:18]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
ClC(=C1OC2=C(C(O1)=C(Cl)Cl)C=C(C=C2)C(=O)N)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A precipitate rapidly formed which
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Type
|
FILTRATION
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Details
|
was filtered off
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
crystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC2=C(C(OC(O2)=C(Cl)Cl)=C(Cl)Cl)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |